LY285434 LY285434 LY285434 is a suitable angiotensin II receptor antagonist.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006977
InChI: InChI=1S/C23H25N5O2/c1-2-3-4-5-10-21(23(29)30)28-14-13-17-15-16(11-12-20(17)28)18-8-6-7-9-19(18)22-24-26-27-25-22/h6-9,11-15,21H,2-5,10H2,1H3,(H,29,30)(H,24,25,26,27)
SMILES: CCCCCCC(C(=O)O)N1C=CC2=C1C=CC(=C2)C3=CC=CC=C3C4=NNN=N4
Molecular Formula: C23H25N5O2
Molecular Weight: 403.5 g/mol

LY285434

CAS No.:

Cat. No.: VC0006977

Molecular Formula: C23H25N5O2

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

LY285434 -

Specification

Molecular Formula C23H25N5O2
Molecular Weight 403.5 g/mol
IUPAC Name 2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic acid
Standard InChI InChI=1S/C23H25N5O2/c1-2-3-4-5-10-21(23(29)30)28-14-13-17-15-16(11-12-20(17)28)18-8-6-7-9-19(18)22-24-26-27-25-22/h6-9,11-15,21H,2-5,10H2,1H3,(H,29,30)(H,24,25,26,27)
Standard InChI Key FCWWQZQDBUMEJF-UHFFFAOYSA-N
SMILES CCCCCCC(C(=O)O)N1C=CC2=C1C=CC(=C2)C3=CC=CC=C3C4=NNN=N4
Canonical SMILES CCCCCCC(C(=O)O)N1C=CC2=C1C=CC(=C2)C3=CC=CC=C3C4=NNN=N4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

LY285434’s structure (C23H25N5O2\text{C}_{23}\text{H}_{25}\text{N}_{5}\text{O}_{2}) features a central imidazole ring connected to a substituted octanoamide moiety, as depicted in its canonical SMILES notation:
CCCCCCC(N1C2=C(C=C(C3=C(C4=NN=NN4)C=CC=C3)C=C2)C=C1)C(O)=O . The imidazole group serves as a bioisostere for the carboxylate group in angiotensin II, enabling competitive inhibition of AT1R . The octanoamide chain enhances lipid solubility, potentially improving membrane permeability and pharmacokinetics .

PropertyValue
Molecular Weight403.48 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C (short-term), -80°C (long-term)
CAS Registry Number159748-08-0

Stability and Formulation Considerations

LY285434’s stability is contingent on proper storage, with recommendations to aliquot stock solutions to avoid freeze-thaw degradation . For in vitro studies, a 10 mM solution in dimethyl sulfoxide (DMSO) is typical, though concentration adjustments may be necessary for specific assay conditions .

Mechanism of Action: AT1R Antagonism

LY285434 exerts its pharmacological effects by selectively blocking angiotensin II’s interaction with AT1R, a G protein-coupled receptor (GPCR) expressed in vascular smooth muscle, adrenal glands, and the kidneys . Angiotensin II binding to AT1R triggers vasoconstriction, aldosterone secretion, and sodium retention—processes that elevate blood pressure. By occupying the receptor’s ligand-binding pocket, LY285434 prevents these downstream effects, thereby reducing vascular resistance and fluid volume .

Preclinical and Clinical Research Insights

In Vitro and Animal Studies

Early preclinical investigations demonstrated LY285434’s ability to inhibit angiotensin II-induced vasoconstriction in isolated rat aortic rings, with an IC50 value indicative of potent receptor blockade . In normotensive and hypertensive animal models, oral administration led to dose-dependent reductions in blood pressure, validating its antihypertensive potential . Notably, the compound exhibited minimal off-target activity against related receptors (e.g., AT2R, bradykinin receptors), underscoring its selectivity .

Clinical Development Status

As of April 2025, LY285434 remains in a "Pending" developmental phase, with no disclosed results from human trials . This stagnation may reflect strategic prioritization of other candidates within Eli Lilly’s portfolio or unresolved challenges in formulation scalability.

HazardGHS Classification
Skin IrritationH315: Causes skin irritation
Eye DamageH319: Causes serious eye irritation
Respiratory ToxicityH335: May cause respiratory irritation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator